

# Application Notes and Protocols for Testing SOM230 (Pasireotide) in AtT20 Cells

Author: BenchChem Technical Support Team. Date: December 2025



A Note on the Compound: Initial searches for "ML230" did not yield specific results in the context of AtT20 cells. However, extensive data exists for "SOM230" (Pasireotide), a somatostatin analog with significant effects on pituitary cells. It is highly probable that "ML230" was a typographical error for "SOM230." The following protocols and data are based on research conducted on SOM230.

## Introduction

SOM230 (Pasireotide) is a multi-ligand somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1] In pituitary corticotroph tumors, such as the mouse AtT20 cell line, SOM230 has been shown to be a potent inhibitor of adrenocorticotropic hormone (ACTH) secretion and cell proliferation.[2] These application notes provide a detailed protocol for researchers to test the efficacy of SOM230 in AtT20 cells, a widely used model for studying Cushing's disease.

## **Data Presentation**

Table 1: Inhibitory Effects of SOM230 on ACTH Secretion



Cell Type	Concentration of SOM230	Incubation Time	Inhibition of ACTH Secretion	Reference
AtT20 Cells	IC <sub>50</sub> = 0.2 nmol/L	Not Specified	50%	[1]
Human Corticotroph Adenoma Cells	10 nmol/L	72 hours	30% to 40%	[1]
Primary Cultures of Human Corticotroph Tumors	Not Specified	Not Specified	23% to 56%	[2]

Table 2: Anti-proliferative Effects of SOM230

Cell Type	Concentration of SOM230	Incubation Time	Inhibition of Cell Proliferation	Reference
Primary Cultures of Human Corticotroph Tumors	Not Specified	Not Specified	10% to 70%	[2]

## **Experimental Protocols**

This protocol outlines the standard procedure for culturing and maintaining the AtT20 mouse pituitary tumor cell line.

- Materials:
  - AtT20 cells
  - Dulbecco's Modified Eagle's Medium (DMEM)
  - Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- 6-well, 24-well, or 96-well plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw a cryopreserved vial of AtT20 cells rapidly in a 37°C water bath.
   Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
- Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
- Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
- Cell Maintenance: Change the medium every 2-3 days.
- Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the
  cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C
  until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and
  centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a 1:3 to
  1:6 split ratio.

This protocol describes the preparation of SOM230 and its application to AtT20 cells.

Materials:



- SOM230 (Pasireotide) powder
- Dimethyl sulfoxide (DMSO)
- Complete growth medium
- AtT20 cells cultured in appropriate plates

#### Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of SOM230 in DMSO (e.g., 10 mM). Aliquot and store at -20°C.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the SOM230 stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
- Cell Seeding for Experiments: Seed AtT20 cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
- Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of SOM230 or a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

This protocol details the measurement of ACTH secreted into the cell culture medium.

#### Materials:

- Conditioned medium from SOM230-treated and control AtT20 cells
- ACTH ELISA kit
- Microplate reader



#### • Procedure:

- Sample Collection: At the end of the treatment period, collect the cell culture supernatant from each well.
- Sample Storage: If not used immediately, store the supernatant at -80°C.
- ELISA Assay: Perform the ACTH ELISA according to the manufacturer's instructions. This
  typically involves adding the collected supernatant and standards to a pre-coated plate,
  followed by incubation with detection antibodies and a substrate.
- Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of ACTH in each sample based on the standard curve. Normalize the ACTH concentration to the cell number or total protein content in the corresponding well.

This protocol outlines a method to assess the effect of SOM230 on AtT20 cell viability and proliferation.

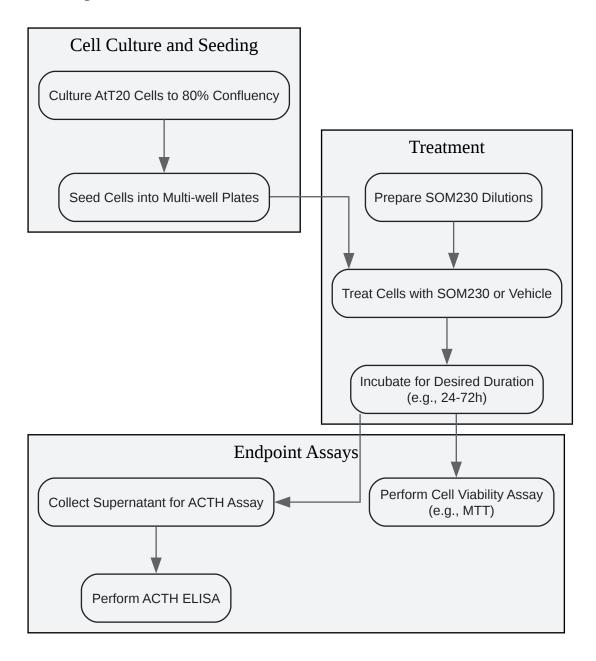
#### Materials:

- AtT20 cells treated with SOM230 in a 96-well plate
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (for MTT)
- Microplate reader (absorbance or luminescence)
- Procedure (MTT Assay Example):
  - Reagent Addition: At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
  - Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.



- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm)
   using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

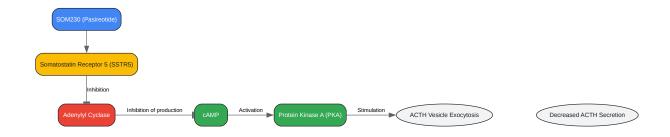
# **Mandatory Visualizations**



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Caption: Experimental workflow for testing SOM230 in AtT20 cells.





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Caption: Signaling pathway of SOM230 in AtT20 cells.

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### References

- 1. The multi-ligand somatostatin analogue SOM230 inhibits ACTH secretion by cultured human corticotroph adenomas via somatostatin receptor type 5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of SOM230 on cell proliferation and adrenocorticotropin secretion in human corticotroph pituitary adenomas PubMed [pubmed.ncbi.nlm.nih.gov]
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